Tenovin-D3
Description
Contextualization of Sirtuin Family Inhibitors in Biological Systems
Sirtuins (SIRTs) constitute a family of NAD-dependent protein lysine (B10760008) deacylases, classified as Class III histone deacetylases (HDACs). frontiersin.orgmdpi.comnih.gov These enzymes play crucial roles in a wide array of biological functions, including the regulation of gene expression, metabolism, cell survival, DNA repair, and stress responses. frontiersin.orgmdpi.comnih.govnih.gov In mammals, there are seven known sirtuins, designated SIRT1 through SIRT7, each possessing distinct enzymatic activities, subcellular localizations, and substrate specificities. frontiersin.org SIRT1, SIRT6, and SIRT7 are predominantly found in the nucleus, while SIRT2 is primarily cytoplasmic. frontiersin.org SIRT3, SIRT4, and SIRT5 are primarily localized in the mitochondria. frontiersin.org
Given their involvement in numerous physiological processes, sirtuins have been implicated in various human diseases, including cancer, neurodegenerative disorders, metabolic diseases, and inflammatory conditions. frontiersin.orgnih.govnih.govresearchgate.net Consequently, the development of molecules that can modulate sirtuin activity, either as activators or inhibitors, has become a significant area of research with potential therapeutic implications. frontiersin.orgmdpi.comnih.govnih.govresearchgate.net While small molecule inhibitors targeting Class I/II HDACs have seen clinical application, sirtuin inhibitors are still undergoing validation and optimization for clinical use. aacrjournals.orgaacrjournals.org
Discovery and Initial Characterization of Tenovin-D3 as a Sirtuin Modulator
This compound is an analogue of Tenovin-6 (B1662799), a compound initially identified in a chemical genetics screen aimed at finding activators of p53. researchgate.netplos.org Tenovin-6 was subsequently shown to inhibit both SIRT1 and SIRT2. researchgate.netaacrjournals.orgplos.org Building upon the Tenovin-6 scaffold, this compound was synthesized and characterized to explore structure-activity relationships and develop more selective sirtuin modulators. researchgate.netaacrjournals.org
Initial characterization studies revealed that this compound preferentially inhibits purified SirT2 deacetylase activity while exhibiting significantly weaker inhibitory activity against SirT1. researchgate.netaacrjournals.orgresearchgate.net This selectivity profile distinguishes it from its precursor, Tenovin-6, which inhibits both SIRT1 and SIRT2. researchgate.netaacrjournals.orgplos.org
Research findings have demonstrated that this compound induces phenotypes consistent with SirT2 inhibition in cells. aacrjournals.orgresearchgate.net For instance, this compound treatment leads to an increase in the levels of acetylated -tubulin, a well-established substrate for SirT2. aacrjournals.orgresearchgate.net This increase in -tubulin acetylation is reversed upon overexpression of SirT2, further supporting that this compound targets SirT2 in cellular contexts. aacrjournals.orgresearchgate.net
Unlike Tenovin-6, which activates p53, this compound does not significantly increase p53 levels or induce p53-dependent transcription, aligning with its weak inhibitory effect on SirT1, a known p53 deacetylase. aacrjournals.orgaacrjournals.orgnih.gov However, this compound has been shown to promote the expression of the cell-cycle regulator p21 (CDKN1A) in a p53-independent manner. aacrjournals.orgaacrjournals.orgnih.gov Structure-activity relationship studies suggest that the ability of this compound to inhibit SirT2 contributes to this p53-independent induction of p21. aacrjournals.orgaacrjournals.orgnih.gov This effect on p21 expression is also observed with Class I/II HDAC inhibitors, suggesting potential similarities in their impact on cell-cycle progression. aacrjournals.orgaacrjournals.org
Further detailed research findings on the inhibitory activity of this compound against SIRT1 and SIRT2 are summarized in the table below, based on reported IC values from in vitro assays using fluorescently labeled peptide substrates. researchgate.netresearchgate.net
| Compound | Target Sirtuin | IC (M) |
| This compound | SIRT1 | >90 |
| This compound | SIRT2 | Preferential |
| Tenovin-6 | SIRT1 | Inhibits |
| Tenovin-6 | SIRT2 | Inhibits |
Note: The IC value for this compound against SIRT2 is described as "preferential" or having significant inhibition in the source material, without a specific numerical value provided in the directly extractable text snippets. The table reflects the comparative activity reported. researchgate.netaacrjournals.orgresearchgate.net
Research also indicates that this compound can lead to an increase in LC3B-II levels, a marker associated with autophagy, in a manner independent of p53 activation or SirT1 inhibition. plos.org This suggests that this compound may have additional cellular effects beyond sirtuin modulation, potentially related to common structural moieties shared with other tenovins. plos.org
The characterization of this compound as a selective SirT2 inhibitor has made it a valuable tool in academic research for dissecting the specific biological roles of SIRT2 in various cellular processes and disease models. aacrjournals.orgamegroups.orgki.se
Properties
Molecular Formula |
C22H27Cl3N4O3S |
|---|---|
Molecular Weight |
533.9 g/mol |
IUPAC Name |
3,5-dichloro-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C22H26Cl2N4O3S.ClH/c1-28(2)11-5-4-6-19(29)25-15-7-9-16(10-8-15)26-22(32)27-21(30)14-12-17(23)20(31-3)18(24)13-14;/h7-10,12-13H,4-6,11H2,1-3H3,(H,25,29)(H2,26,27,30,32);1H |
InChI Key |
FVSPWQVQKHLXPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl.Cl |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Sirtuin Modulation by Tenovin D3
Preferential Inhibition Profile of Sirtuin 2 (SIRT2)
Tenovin-D3 has been characterized as a preferential inhibitor of SIRT2. Studies have demonstrated that this compound effectively inhibits the deacetylase activity of purified SIRT2. aacrjournals.orgresearchgate.net
Specificity Analysis Against Sirtuin 1 (SIRT1) Deacetylase Activity
Compared to its effect on SIRT2, this compound exhibits significantly weaker inhibitory activity against Sirtuin 1 (SIRT1). aacrjournals.orgresearchgate.netotago.ac.nz This differential inhibition profile suggests a degree of selectivity for SIRT2 over SIRT1.
Comparative Inhibition of Other Class I/II Histone Deacetylases
While sirtuins belong to Class III HDACs, it is important to consider the specificity of inhibitors against other classes of deacetylases. The amino acid sequences of the catalytic sites in sirtuins and Class I/II HDACs are not related, suggesting that this compound is unlikely to efficiently inhibit non-sirtuin HDACs. aacrjournals.org
Substrate Concentration Dependency of SIRT2 Inhibition
The efficiency of SIRT2 inhibition by this compound has been observed to be dependent on the substrate concentration. aacrjournals.orgresearchgate.net This suggests that the mechanism of inhibition may be influenced by the availability of the acetylated substrate. Kinetic studies on related tenovins have suggested a non-competitive mechanism towards both the acyl-lysine substrate and the NAD+ co-substrate, analogous to nicotinamide-mediated sirtuin inhibition. mdpi.comnih.gov
Modulation of Post-Translational Acetylation on Protein Substrates
Inhibition of sirtuin activity by compounds like this compound leads to increased acetylation levels of their protein substrates. This modulation of post-translational acetylation is a key aspect of their cellular effects.
Impact on α-Tubulin Acetylation Status
Alpha-tubulin is a well-established substrate for SIRT2. mdpi.comaacrjournals.orgresearchgate.net Treatment of cells with this compound has been shown to increase the levels of acetylated α-tubulin. aacrjournals.orgresearchgate.net This increase in α-tubulin acetylation is consistent with the inhibition of SIRT2 activity in cells. Overexpression of SIRT2 can reverse the increase in acetylated α-tubulin levels induced by this compound, further supporting that this compound inhibits SIRT2 in cellular contexts. aacrjournals.orgresearchgate.net
Influence on Cytoplasmic p53 Acetylation and Localization
Here is a summary of some research findings related to this compound's inhibition profile:
| Compound | Target Sirtuin | In Vitro IC₅₀ (µM) | Selectivity vs. SIRT1 | Reference |
| This compound | SIRT2 | Data not explicitly found in snippets for a specific value, but described as inhibiting purified SirT2 | Significantly less potent (>90 µM for SIRT1) researchgate.net | aacrjournals.orgresearchgate.net |
| Tenovin-6 (B1662799) | SIRT1/SIRT2 | Inhibits both | Less selective than this compound | aacrjournals.orgnih.gov |
Binding Interactions with Target Enzymes
This compound functions by binding to and inhibiting the deacetylase activity of SIRT2 researchgate.netnih.govprobechem.com. The interaction between this compound and SIRT2 is crucial for its biological effects, leading to the accumulation of acetylated SIRT2 substrates.
Biochemical Characterization of this compound-SIRT2 Interactions
Biochemical assays using purified SIRT2 and fluorescently labeled peptide substrates have demonstrated that this compound directly inhibits SIRT2 deacetylase activity researchgate.netaacrjournals.org. The efficiency of this inhibition can be dependent on the substrate concentration researchgate.netaacrjournals.org. Compared to its effect on SIRT2, this compound shows significantly less potency against SIRT1 in these biochemical assays researchgate.netaacrjournals.org. This biochemical selectivity aligns with observations in cells where this compound increases acetylation of the SIRT2 substrate α-tubulin but does not significantly impact p53 acetylation, a primary substrate of SIRT1 researchgate.netaacrjournals.orgaacrjournals.org.
Interactive Table 1: In Vitro Sirtuin Inhibition by this compound
| Compound | Target | IC₅₀ (µM) |
| This compound | SIRT2 | 21.8 probechem.com |
| This compound | SIRT1 | >90 researchgate.netprobechem.com |
| This compound | SIRT3 | Weak activity probechem.com |
| This compound | HDAC8 | Weak activity probechem.com |
Note: IC₅₀ values may vary depending on the specific assay conditions and substrate used.
Cellular Thermal Shift Assay (CETSA) Insights into Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a technique used to study drug-target engagement in intact cells or tissues univr.itwikipedia.orgresearchgate.netmdpi.com. It is based on the principle that when a ligand binds to a protein, it often increases the protein's thermal stability, making it less prone to denaturation and precipitation upon heating univr.itwikipedia.orgresearchgate.netmdpi.com.
While specific CETSA data for this compound directly assessing its engagement with SIRT2 was not explicitly detailed in the provided search results, CETSA has been used to examine the interaction of other tenovins with sirtuins. For example, CETSA has been employed to study the interaction of tenovin analogs with SIRT1 in cells, demonstrating that these compounds can interact with their purported targets in a cellular context nih.gov. The application of CETSA to this compound would provide valuable insights into its ability to bind to SIRT2 within the complex cellular environment and could help confirm target engagement in situ. The method involves treating cells with the compound, applying heat to induce protein denaturation, lysing the cells, and then quantifying the amount of soluble, non-denatured target protein (e.g., SIRT2) using techniques like Western blotting or mass spectrometry univr.itresearchgate.netmdpi.com. A shift in the melting temperature or an increase in the amount of soluble protein in the presence of this compound compared to a control would indicate direct binding and stabilization of SIRT2 by the compound univr.itresearchgate.net.
This compound is a chemical compound that has garnered attention in cellular research, primarily for its role as a sirtuin inhibitor, particularly of Sirtuin 2 (SirT2). Studies have investigated its various effects on cellular processes, including cell cycle regulation, gene expression, cellular locomotion, cytoskeletal dynamics, and autophagy.
Cellular Responses and Pathway Perturbations Induced by Tenovin D3
Autophagy Pathway Modulation
Investigation of Autophagic Flux Blockage by Tenovin-D3 Analogues
Studies have indicated that certain tenovin analogues, including this compound, possess the ability to block autophagic flux. This effect has been linked to the presence of a tertiary aliphatic amine moiety in their structure, which was initially added to Tenovin-1 (B1683892) to enhance its aqueous solubility. researchgate.netnih.gov Structure-activity relationship studies have explored how modifications to the tenovin structure influence their capacity to perturb autophagy. researchgate.netnih.gov
The mechanism by which tenovins block autophagic flux is thought to be similar to that of chloroquine. nih.govresearchgate.net This involves the accumulation of these weakly basic compounds in acidic organelles like lysosomes, leading to their alkalinization. nih.gov Lysosomal alkalinization impairs the activity of lysosomal hydrolases, which require a low pH, and can also affect the fusion between autophagosomes and lysosomes. nih.gov
Research using various cell lines, including ARN8 melanoma cells and MDA-MB468 human breast cancer cells, has demonstrated that certain tenovins increase the levels of LC3B-II, a marker associated with autophagosome accumulation, consistent with a blockage in autophagic flux. nih.govresearchgate.net
Independence of Autophagy Effects from p53 Activation and SIRT1 Inhibition
A notable finding regarding the autophagic effects of this compound and some other tenovins is their independence from p53 activation and SIRT1 inhibition. nih.govaacrjournals.org While some tenovins, like Tenovin-6 (B1662799), are known to inhibit both SIRT1 and SIRT2 and activate p53, this compound has been shown to poorly inhibit SIRT1 and does not activate p53. nih.govaacrjournals.orgaacrjournals.orgnih.gov Despite this, this compound still leads to an increase in LC3B-II levels, supporting that the effect on autophagy is not dependent on p53-mediated transcription or SIRT1 inhibition. nih.gov
Studies using cell lines with different p53 statuses, such as MDA-MB468 (mutant p53) and HOS-EGFP-LC3 cells, have shown that certain tenovins increase LC3B-II levels even in the absence of wild-type p53, further suggesting a p53-independent mechanism for autophagy perturbation. nih.gov This observation aligns with other research indicating a lack of correlation between SIRT1 inhibition and the autophagic effects of tenovins. nih.gov
Impact on Cellular Proliferation and Viability in Diverse Cultured Cell Models
This compound has been investigated for its impact on cellular proliferation and viability in a variety of cultured cell models, particularly in the context of cancer research.
Effects on Tumor Cell Line Proliferation (in vitro studies)
In vitro studies have shown that this compound can affect the proliferation and viability of tumor cell lines. This compound is described as a sirtuin SirT2 inhibitor that can increase the expression of the cell-cycle regulator p21 (CDKN1A) in a p53-independent manner. aacrjournals.orgnih.govmedchemexpress.commedkoo.comotago.ac.nz This increase in p21 expression is associated with a reduction in cell proliferation. researchgate.netaacrjournals.org Structure-activity relationship studies support that the ability of this compound to inhibit SirT2 contributes to this p53-independent induction of p21. aacrjournals.orgotago.ac.nzaacrjournals.org
While this compound primarily inhibits SirT2 and has weak activity against SirT1, other tenovins, like Tenovin-6, which inhibit both SirT1 and SirT2, have demonstrated potent inhibition of cell proliferation in various tumor cell lines, including diffuse large B-cell lymphoma (DLBCL) cell lines. researchgate.netmedchemexpress.comfrontiersin.org The effects on proliferation can be dose and time-dependent. medchemexpress.com
The blockage of autophagic flux by tenovins, including this compound and its analogues, has been suggested to contribute to their ability to kill tumor cells in culture. nih.gov This mechanism may be particularly relevant in eliminating tumor cells that survive treatment with other therapies, such as B-Raf inhibitors in melanoma. nih.govresearchgate.net
Data from in vitro studies on the effects of this compound and related tenovins on cell viability in different cell lines:
| Compound | Cell Line | Effect on Viability | Reference |
| This compound | Various cancer cell lines | Decreased viability | core.ac.uk |
| This compound | H1299 (NSCLC) | Increases acetylated α-tubulin (SirT2 substrate) | researchgate.netaacrjournals.org |
| This compound | MCF7 (Breast Cancer) | Increases p21 levels independently of p53 | aacrjournals.orgaacrjournals.org |
| This compound | MDA-MB468 (Breast Cancer) | Increases p21 levels independently of p53 | aacrjournals.orgaacrjournals.org |
| Tenovin-6 | ARN8 (Melanoma) | Induces cell death | nih.gov |
| Tenovin-6 | DLBCL cell lines | Potently inhibits cell proliferation | medchemexpress.com |
| Tenovin-6 | Various cell types | Increases LC3B-II levels | medchemexpress.com |
Note: This table is a summary of findings and may not represent all available data. The specific concentrations and treatment durations varied across studies.
The observation that this compound can induce p21 expression in a p53-independent manner, similar to some class I/II HDAC inhibitors, suggests that SirT2 inhibition may have comparable effects on cell-cycle progression. aacrjournals.orgotago.ac.nzaacrjournals.org
Investigation of Tenovin D3 in Broader Biological Contexts Preclinical Models
Effects on Neurogenesis and Associated Behavioral Phenotypes in Rodent Models
Studies in rodent models have explored the impact of Tenovin-D3 on neurogenesis, particularly in the context of stress, and its association with behavioral phenotypes relevant to neurological and psychiatric conditions.
Modulation of Hippocampal Neurogenesis in Stress Models
Chronic stress is known to negatively affect mood and hippocampus-dependent memory formation, and alterations in SIRT2 have been reported in mood disorders. Research using a rat chronic unpredictable stress (CUS) model of depression aimed to determine if SIRT2 could restore stress-induced suppression of neurogenesis. In this model, CUS decreased the expression of SIRT2 protein in the hippocampus. Treatment with the antidepressant fluoxetine (B1211875) reversed this CUS-induced change. Importantly, inhibiting SIRT2 with this compound resulted in impaired hippocampal neurogenesis in rats. nih.govnih.gov Specifically, this compound significantly reduced the number of BrdU-positive cells in a time-dependent manner, indicating decreased cell proliferation. nih.gov Conversely, overexpression of SIRT2 reversed CUS-induced depressive-like behaviors and promoted neurogenesis. nih.govnih.gov These findings suggest that hippocampal SIRT2 is involved in modulating depressive-like behaviors, potentially through the regulation of neurogenesis. nih.govnih.gov
Association with Depression-Like Behaviors in Experimental Rodent Studies
Further investigation into the behavioral effects of SIRT2 inhibition revealed a link between this compound administration and the induction of depression-like behaviors in rats. To explore this, rats were treated with this compound for 14 days. nih.gov This treatment inhibited the expression of SIRT2 in the hippocampus in a dose-dependent manner. nih.gov Behavioral tests demonstrated that this compound-treated rats exhibited increased immobility time in the forced swimming test and a decreased preference for sucrose (B13894) solution in the sucrose preference test. nih.gov Additionally, these rats showed fewer entries into and spent less time in the open arms of the elevated plus maze, along with reduced movement in all areas compared to vehicle-treated rats. nih.gov These results collectively suggest that inhibiting hippocampal SIRT2 leads to depressive-like behaviors in rodents. nih.gov Another study also supported that SIRT2 inhibition by this compound causes depression-like behavior and reduces the number of BrdU-positive cells in the dentate gyrus of rats. koreamed.org
Table 1: Effects of this compound on Behavioral Parameters in Rats
| Behavioral Test | Observation in this compound Treated Rats | Significance (vs. Vehicle) | Source |
| Forced Swimming Test | Increased immobility time | P < 0.05 | nih.gov |
| Sucrose Preference Test | Decreased percentage sucrose preference | P < 0.05 | nih.gov |
| Elevated Plus Maze (Open Arms) | Fewer entries, less time spent | P < 0.05 | nih.gov |
| Elevated Plus Maze (All Areas) | Reduced movement | P < 0.05 | nih.gov |
Interplay with Mitochondrial Dynamics and Bioenergetic Function
Mitochondria are dynamic organelles crucial for cellular energy production and various signaling pathways. researchgate.netfrontiersin.org Sirtuins, including SIRT2, play roles in regulating mitochondrial function and metabolism. researchgate.netmdpi.comnih.gov
Role of SIRT2 Inhibition in Mitochondrial Morphological States
SIRT3, a mitochondrial sirtuin, is involved in regulating mitochondrial dynamics. nih.govresearchgate.net While direct evidence detailing this compound's specific impact on mitochondrial morphology (fission/fusion balance) is limited in the provided context, its role as a SIRT2 inhibitor is relevant. SIRT2 is primarily localized in the cytoplasm but also found in the nucleus. mdpi.com Sirtuins, in general, are NAD+-dependent deacetylases that regulate metabolic pathways. researchgate.netmdpi.commdpi.com Dysregulation of mitochondrial dynamics, including imbalances in fission and fusion, can lead to mitochondrial dysfunction and is linked to various pathologies. ijbs.com Given that SIRT2 can influence cellular processes and this compound inhibits SIRT2, further research may elucidate potential indirect effects on mitochondrial morphology.
Potential Influence on Mitochondrial-Associated Cellular Processes
Sirtuins regulate various pro-survival, lifespan-extending cellular processes, including metabolism and stress resistance. mdpi.com Mitochondrial sirtuins (SIRT3, SIRT4, and SIRT5) specifically control essential metabolic pathways within the mitochondria. mdpi.comnih.gov SIRT3, for instance, affects processes like fatty acid oxidation and the tricarboxylic acid (TCA) cycle and is closely related to oxidative stress, apoptosis, and autophagy. nih.govresearchgate.net While this compound is known as a SIRT2 inhibitor with weak activity against SIRT1 researchgate.netaacrjournals.orgotago.ac.nzaacrjournals.org, its potential influence on mitochondrial-associated cellular processes could stem from complex cellular interactions or potential off-target effects, although the primary focus of available research is on its SIRT2 inhibitory activity and its consequences on neurogenesis and behavior. Studies have shown that this compound induces phenotypes consistent with SIRT2 inhibition in cells. researchgate.net
Modulation of Metabolic Pathways by Tenovin Analogues
Sirtuins are NAD+-dependent deacetylases that regulate important metabolic pathways. researchgate.netmdpi.commdpi.com Tenovins, as inhibitors of sirtuins, have been studied for their effects on metabolism. Tenovin-6 (B1662799), an analogue of Tenovin-1 (B1683892), inhibits SIRT1, SIRT2, and SIRT3 in vitro. mdpi.com While this compound is noted for its preferential inhibition of SIRT2 researchgate.netaacrjournals.orgotago.ac.nzaacrjournals.org, other Tenovin analogues have demonstrated the ability to inhibit additional pathways related to metabolism. For example, some Tenovin analogues have been found to inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), a mitochondrial enzyme involved in the de novo pyrimidine (B1678525) synthesis pathway, and nucleoside transport. researchgate.netnih.govki.se The inhibition of DHODH by certain tenovins adds to the understanding of their mechanisms of action, which can involve engaging with more than one target. researchgate.netnih.gov This suggests that while this compound primarily targets SIRT2, the broader class of Tenovin analogues can influence metabolic pathways through multiple mechanisms.
Table 2: Inhibition Profile of Tenovin-6 (an analogue) on Sirtuins
| Sirtuin | IC50 (in vitro) | Source |
| SIRT1 | 21 µM | mdpi.com |
| SIRT2 | 10 µM | mdpi.com |
| SIRT3 | 67 µM | mdpi.com |
Note: this compound preferentially inhibits SIRT2 with weak activity against SIRT1 (IC50 > 90 µM). researchgate.net
Dihydroorotate Dehydrogenase (DHODH) Pathway Considerations in Tenovin Research
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides. mdpi.comuniprot.org This pathway is essential for rapidly proliferating cells, including cancer cells, to produce the building blocks for DNA and RNA. mdpi.com Inhibition of DHODH disrupts this process, leading to pyrimidine starvation and consequently impacting cell proliferation, cell cycle progression, and viability. mdpi.com
Research has demonstrated that certain tenovins, in addition to their sirtuin inhibitory activity, are capable of inhibiting DHODH activity. nih.govresearchgate.netnih.govselleckchem.comselleckchem.com This was shown through biochemical assays for enzyme activity. nih.govresearchgate.net For example, studies using a kinetic DHODH enzyme assay revealed that a number of tenovin analogues can inhibit DHODH, with varying IC50 values. nih.govresearchgate.net A thermal shift assay also showed agreement with the enzymatic activity assay, suggesting that the binding of tenovins to DHODH leads to enzyme inhibition. nih.govresearchgate.net
Data from studies investigating the effect of various tenovins on DHODH enzymatic activity can be summarized in tables, illustrating the potency of different analogs.
| Tenovin Analog | DHODH Inhibition (IC50) |
| Tenovin 1 | Potent inhibitor |
| Tenovin 6 | Inhibitor |
| Tenovin 33 | Inhibitor |
| Tenovin 39OH | Inhibitor |
| Tenovin 39 | Incapable of DHODH inhibition |
| Tenovin 50OH | Unable to inhibit DHODH |
| Tenovin 50 | Unable to inhibit DHODH |
| (Note: Specific IC50 values would be included here if available in the search results, and this table would be interactive in the final output.) |
These findings highlight that DHODH inhibition is a significant mechanism contributing to the activity of some tenovins in preclinical settings. nih.govresearchgate.net
Advanced Methodological Approaches in Tenovin D3 Research
In Vitro Enzymatic Activity and Protein Interaction Assays
In vitro assays are fundamental for quantifying the direct effect of Tenovin-D3 on the enzymatic activity of its targets, primarily sirtuins. These methods help determine the potency and selectivity of this compound as an inhibitor.
Spectrophotometric and Fluorescently Labeled Peptide Substrate Assays
Spectrophotometric and fluorescently labeled peptide substrate assays are widely used to measure the deacetylase activity of sirtuins and the extent to which this compound inhibits this activity. Commercially available kits, such as the Fluor de Lys Fluorescent (FdL) Assay Systems, are commonly utilized. These assays typically involve a peptide substrate containing an acetylated lysine (B10760008) residue linked to a fluorophore and a quencher. Upon deacetylation by a sirtuin, in the presence of NAD⁺, a subsequent reaction with a developer (often containing trypsin) cleaves the peptide, releasing the fluorescent molecule from the quencher. The resulting increase in fluorescence intensity, measured using a spectrophotometer or fluorescence plate reader, is proportional to the deacetylase activity aacrjournals.orgmdpi.comresearchgate.net.
Studies using fluorescently labeled peptide substrates have shown that this compound inhibits purified SirT2 deacetylase activity. For instance, this compound demonstrated an IC₅₀ of 21.8 ± 2 μmol/L against purified SirT2 using fluorescent peptide substrates aacrjournals.org. Its potency against SirT1 was significantly lower, with an IC₅₀ greater than 90 μmol/L, indicating a preference for SirT2 inhibition aacrjournals.orgresearchgate.net. The efficiency of inhibition has been observed to be dependent on the substrate concentration aacrjournals.org.
While fluorescently labeled peptides are convenient, potential artifacts associated with their use have been reported aacrjournals.org. To address this, biochemical assays using full-length proteins, such as α-tubulin, as substrates for SirT2 have been developed aacrjournals.org. These assays confirm that this compound inhibits recombinant SirT2-mediated deacetylation of full-length α-tubulin aacrjournals.org.
Data from in vitro sirtuin inhibition assays using fluorescent peptide substrates:
| Sirtuin Target | This compound IC₅₀ (μmol/L) | Assay Type | Reference |
| SirT1 | > 90 | Fluorescently labeled peptide | aacrjournals.orgresearchgate.net |
| SirT2 | 21.8 ± 2 | Fluorescently labeled peptide | aacrjournals.org |
Immunoprecipitation and Deacetylation Assays
Immunoprecipitation (IP) followed by deacetylation assays are employed to investigate the interaction between this compound and its target proteins, as well as to assess changes in the acetylation status of specific proteins in cellular extracts or in vitro. In a typical IP experiment, a specific antibody is used to pull down a target protein from a cell lysate. The immunoprecipitated protein can then be subjected to Western blotting to detect its interaction with other proteins or to analyze its post-translational modifications, such as acetylation nih.govnih.gov.
Deacetylation assays coupled with immunoprecipitation can involve incubating an immunoprecipitated acetylated protein with recombinant sirtuins in the presence or absence of this compound to measure the compound's effect on the deacetylation of a specific substrate. Alternatively, cellular extracts from treated cells can be immunoprecipitated, and the acetylation level of the target protein is then detected by Western blotting using antibodies specific for acetyl-lysine or specific acetylated residues nih.govnih.gov.
Studies have utilized Western blotting with anti-acetyl lysine antibodies to show that this compound treatment increases the levels of acetylated α-tubulin in cells, a known substrate for SirT2 aacrjournals.orgaacrjournals.orgresearchgate.net. This increase in acetylation is consistent with SirT2 inhibition aacrjournals.orgresearchgate.net. Overexpression of SirT2 has been shown to reverse the increase in acetylated α-tubulin levels induced by this compound, further supporting that this compound inhibits SirT2 in cells aacrjournals.orgresearchgate.net. While Tenovin-6 (B1662799), another tenovin analog, can increase the levels of acetylated p53, this compound has reduced activity against SirT1 and is poor at increasing p53 levels aacrjournals.org.
Immunoprecipitation experiments can also be used to study the physical interaction between sirtuins and their substrates or potential inhibitors. For example, co-immunoprecipitation experiments have been performed to show that proteins like Slug co-immunopurify with SIRT2 nih.gov.
Cell-Based Assays for Mechanistic Elucidation
Cell-based assays are essential for understanding the biological effects of this compound in a more complex, living system. These assays provide insights into how this compound affects protein levels, gene expression, cell cycle progression, and cell viability.
Quantitative Western Blotting for Protein Acetylation and Expression Profiling
Quantitative Western blotting is a widely used technique to measure the levels of specific proteins and their post-translational modifications, particularly acetylation, in cells treated with this compound. Cells are treated with varying concentrations of this compound for specific durations, lysed, and the proteins are separated by gel electrophoresis. The proteins are then transferred to a membrane and probed with antibodies specific to the target protein or specific acetylated lysine residues aacrjournals.orgaacrjournals.orgresearchgate.net. Loading controls, such as GAPDH or total α-tubulin, are used to ensure equal protein loading across samples, allowing for quantitative comparison of protein and acetylation levels researchgate.net.
Western blotting has been instrumental in demonstrating that this compound increases the levels of acetylated α-tubulin in various cell lines aacrjournals.orgaacrjournals.orgresearchgate.net. This is a key indicator of SirT2 inhibition in a cellular context aacrjournals.orgresearchgate.net. Studies have also used Western blotting to examine the effect of this compound on the expression levels of other proteins, such as p21 and p53 aacrjournals.orgresearchgate.net. Unlike Tenovin-6, which increases p53 levels, this compound does not significantly increase p53 levels aacrjournals.orgaacrjournals.orgresearchgate.net. However, this compound has been shown to increase the levels of p21 protein aacrjournals.orgresearchgate.net.
Representative data showing the effect of this compound on acetylated α-tubulin levels:
| Cell Line | This compound Concentration | Treatment Duration | Acetylated α-Tubulin Levels (Relative to Control) | Reference |
| H1299 | Indicated amounts | 16 hours | Increased | aacrjournals.orgresearchgate.net |
| H1299-pCMV | Indicated amounts | 16 hours | Increased | aacrjournals.orgresearchgate.net |
| H1299-SirT2 | Indicated amounts | 16 hours | Increase reversed compared to H1299-pCMV | aacrjournals.orgresearchgate.net |
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the mRNA levels of specific genes in response to this compound treatment, providing insights into its effects on gene expression. Total RNA is extracted from treated cells, converted to cDNA, and then amplified using gene-specific primers. The accumulation of PCR product is monitored in real-time, allowing for quantification of the initial mRNA levels cornell.eduuu.nlresearchgate.net. Housekeeping genes are used as internal controls for normalization researchgate.net.
RT-qPCR studies have revealed that this compound can increase the mRNA levels of certain genes, such as p21 (CDKN1A) aacrjournals.orgnih.gov. This increase in p21 mRNA levels by this compound is observed in a p53-independent manner and is consistent with its ability to inhibit SirT2 aacrjournals.orgnih.govotago.ac.nz. Structure-activity relationship studies have supported the link between SirT2 inhibition and the induction of p21 expression by this compound aacrjournals.orgnih.govotago.ac.nz.
Flow Cytometry for Cell Cycle Analysis and Viability Assessment
Flow cytometry is a powerful technique used to analyze various cellular properties, including DNA content (for cell cycle analysis) and cell viability, in a high-throughput manner. For cell cycle analysis, cells are typically stained with a fluorescent DNA-intercalating dye like propidium (B1200493) iodide (PI). The intensity of PI fluorescence is proportional to the DNA content, allowing discrimination between cells in different phases of the cell cycle (G1, S, G2/M) nih.govnih.govresearchgate.netsemanticscholar.org.
Flow cytometry can also be used to assess cell viability using dyes that differentiate between live and dead cells based on membrane integrity or enzymatic activity. For example, some viability assays use dyes that are only taken up by cells with compromised membranes or that are converted into fluorescent products by enzymes present in live cells researchgate.net.
Studies using flow cytometry have investigated the impact of this compound on cell cycle progression and viability in various cell lines nih.govnih.govresearchgate.netsemanticscholar.org. While the primary effects of this compound are often linked to SirT2 inhibition and subsequent changes in protein acetylation and gene expression, its impact on cell cycle and viability can be a downstream consequence of these molecular events aacrjournals.orgnih.govotago.ac.nz. For instance, the induction of p21, a cell cycle regulator, by this compound can influence cell cycle progression aacrjournals.orgnih.govotago.ac.nz. Flow cytometry analysis with propidium iodide staining has been used to assess changes in cell cycle distribution upon this compound treatment, sometimes revealing effects consistent with cell cycle arrest nih.govresearchgate.net. Flow cytometry has also been used to measure changes in markers like GFP-LC3 to assess autophagic flux in response to tenovins, including this compound nih.govplos.org.
Cell Migration and Invasion Assays (e.g., Transwell Assays)
Cell migration and invasion are fundamental processes in normal physiological events like embryonic development, tissue repair, and immune responses, as well as in pathological conditions such as cancer metastasis. frontiersin.orgresearchgate.netcorning.com Transwell assays are a common in vitro method used to quantify the ability of cells to migrate through a porous membrane (migration) or invade through an extracellular matrix-coated membrane (invasion) towards a chemoattractant. frontiersin.orgresearchgate.netcorning.comsigmaaldrich.comnih.gov
In a Transwell migration assay, cells are placed in the upper chamber of a Transwell insert with a porous membrane, while a chemoattractant is added to the lower chamber. sigmaaldrich.comnih.gov Cells that migrate through the pores to the lower side of the membrane are then quantified. sigmaaldrich.com For invasion assays, the membrane is additionally coated with an extracellular matrix, such as Matrigel, which mimics the tissue barrier that invasive cells must degrade and move through. frontiersin.orgnih.gov
Studies utilizing Transwell assays have investigated the effects of this compound on cell motility. For instance, short-term treatment with this compound has been shown to reduce cell migration in a Transwell assay using ARN8 melanoma cells. aacrjournals.org This suggests that this compound may have an inhibitory effect on cellular migration, a process often involved in disease progression.
Reporter Gene Assays for Transcriptional Activity
Reporter gene assays are valuable tools for studying transcriptional regulation. These assays involve transfecting cells with a construct containing a reporter gene (such as luciferase or β-galactosidase) under the control of a specific promoter or response element. researchgate.net Changes in the expression of the reporter gene, measured by its activity, reflect alterations in the transcriptional activity of the targeted promoter or pathway. researchgate.net
Tenovins, including this compound, have been examined for their ability to influence transcriptional activity, particularly concerning the tumor suppressor protein p53. researchgate.netnih.gov While some tenovins, like tenovin-1 (B1683892) and tenovin-6, have been shown to enhance p53 transcriptional activity in cell-based reporter assays, this compound, in agreement with its weaker effect on SirT1 (a p53 deacetylase), does not increase p53 levels or transcription factor function. researchgate.netnih.govaacrjournals.org However, this compound has been found to promote the expression of the cell-cycle regulator p21 (CDKN1A) in a p53-independent manner. researchgate.netnih.govaacrjournals.orgmdpi.com This induction of p21 mRNA and protein levels by this compound is a significant finding, highlighting a p53-independent pathway affected by this compound. nih.govaacrjournals.org
Structure-Activity Relationship (SAR) Studies and Analog Design
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to the chemical structure of a compound affect its biological activity. By synthesizing and testing a series of analogs with systematic structural variations, researchers can identify key functional groups and structural features responsible for the desired activity and selectivity. uef.fiuef.fi
SAR studies have been extensively applied to the tenovin scaffold to develop inhibitors with improved potency, selectivity, and pharmacological properties. nih.govresearchgate.netresearchgate.net These studies have revealed that small changes to the tenovin molecule can lead to dramatic changes in their target profiles. nih.gov
Rational Design of Selective Sirtuin Inhibitors Based on Tenovin Scaffolds
Rational design of sirtuin inhibitors based on tenovin scaffolds involves using structural information and SAR data to design new analogs with predicted improved properties. uef.fiscispace.com The goal is often to enhance selectivity for specific sirtuin isoforms (e.g., SirT1, SirT2) to minimize off-target effects and potentially improve therapeutic efficacy. mdpi.comresearchgate.net
This compound itself is an example of an analog developed from the tenovin scaffold that shows preferential inhibition of SirT2 over SirT1. researchgate.netnih.govresearchgate.net While tenovin-6 inhibits both SirT1 and SirT2, this compound exhibits weak inhibitory activity for SirT1 (IC50 > 90 μM) while inhibiting SirT2. researchgate.net This differential selectivity was a result of design efforts based on the tenovin structure. Other analogs, such as tenovin-43, have also been designed to achieve selective SirT2 inhibition. researchgate.net SAR studies have supported the notion that the ability of this compound to inhibit SirT2 contributes to its observed biological effects, such as the p53-independent induction of p21. nih.govaacrjournals.org
Data from SAR studies on tenovin analogs highlight the impact of structural modifications on sirtuin inhibition:
| Compound | SirT1 Inhibition (IC50) | SirT2 Inhibition (IC50) | Key Structural Features / Notes |
| Tenovin-1 | Low micromolar uef.fi | Low micromolar uef.fi | Limited water solubility researchgate.net |
| Tenovin-6 | Inhibits researchgate.net | Inhibits researchgate.net | More water-soluble than Tenovin-1 researchgate.net; Inhibits autophagic flux plos.org |
| This compound | Weak inhibition (>90 μM) researchgate.net | Preferentially inhibits researchgate.netresearchgate.net | Induces p21 in a p53-independent manner researchgate.netnih.govaacrjournals.org |
| Tenovin-43 | Not specified | Selective sub-micromolar inhibitor researchgate.net | Designed for SirT2 selectivity researchgate.net |
| Tenovin-36 | Even less active than Tenovin-6 researchgate.net | Reduced activity compared to Tenovin-6 researchgate.net | 3,5-dibromo-4-methoxy-substituted analogue researchgate.net |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Polypharmacology Profiling of this compound and Related Analogues
Polypharmacology refers to the ability of a single drug to interact with multiple targets. nih.govresearchgate.net While sometimes associated with off-target toxicity, it can also be a desirable property in complex diseases like cancer, where hitting multiple pathways may enhance efficacy or overcome resistance. researchgate.net Polypharmacology profiling involves assessing the activity of a compound across a range of biological targets to understand its full spectrum of interactions.
Studies on tenovins have revealed that they can exhibit polypharmacological effects beyond sirtuin inhibition. For example, certain tenovins have been found to inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) synthesis, and also block nucleoside transport. researchgate.netnih.govresearchgate.net These activities were uncovered through SAR studies and further investigation into the mechanisms of action of different tenovin analogs. researchgate.netnih.gov
The polypharmacology of tenovins suggests that their biological effects may not be solely attributable to sirtuin inhibition. For instance, the inhibition of DHODH can contribute significantly to the mechanism of action of some widely used tenovins. researchgate.netnih.gov Small structural changes in tenovin analogs can lead to dramatic shifts in their target profiles, even if the observed phenotypic outcome remains similar. researchgate.netnih.gov This underscores the importance of comprehensive polypharmacology profiling to fully understand the biological impact of this compound and its related compounds.
Future Directions and Emerging Research Avenues for Tenovin D3
Tenovin-D3 as a Mechanistic Probe for Elucidating SIRT2 Biological Functions
A significant future direction for this compound involves its application as a mechanistic probe to dissect the intricate biological functions of SirT2. Given its preferential inhibition of SirT2, this compound can be employed in cellular and potentially in vivo studies to specifically perturb SirT2 activity and observe the resulting cellular and physiological consequences. nih.govotago.ac.nzaacrjournals.orgresearchgate.net This is particularly valuable in contexts where SirT2's role is intertwined with other sirtuins or cellular pathways.
Research has shown that this compound increases levels of acetylated α-tubulin, a known substrate for SirT2, in cells. aacrjournals.orgresearchgate.net This effect is reversed by overexpression of SirT2, further supporting its on-target activity. aacrjournals.orgresearchgate.net By using this compound, researchers can explore how modulating SirT2 activity impacts various cellular processes, including cell cycle progression, as evidenced by the p53-independent induction of p21. nih.govotago.ac.nzresearchgate.net
Future studies can leverage this compound to investigate the specific deacetylation targets of SirT2 in different cellular contexts and disease states. While acetylated α-tubulin is a well-established target, identifying other substrates whose acetylation status is altered by this compound treatment can reveal novel SirT2-mediated pathways. This can be achieved through proteomic approaches analyzing changes in protein acetylation upon this compound exposure.
Furthermore, this compound can help delineate the specific contributions of SirT2 in complex biological phenomena where multiple sirtuin isoforms might be involved. By comparing the effects of this compound with inhibitors of other sirtuins or pan-sirtuin inhibitors, researchers can isolate the phenotypes attributable primarily to SirT2 inhibition.
Exploration of Novel Molecular Targets and Off-Target Effects
While this compound is recognized as a preferential SirT2 inhibitor, the exploration of novel molecular targets and potential off-target effects remains a critical area for future research. Although structure-activity relationship (SAR) studies strongly support that this compound's ability to inhibit SirT2 contributes to phenotypes like p21 induction, some observations suggest that effects beyond SirT2 inhibition might be involved. nih.govaacrjournals.org For instance, the increase in p21 levels by this compound was only partially reversed by SirT2 overexpression in one study, implying potential involvement of other factors or sirtuins. aacrjournals.org
The broader class of tenovins has been shown to engage with multiple targets, including the inhibition of autophagic flux, de novo pyrimidine (B1678525) synthesis by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), and nucleoside transport. researchgate.netnih.govresearchgate.net While this compound is noted for its weak effect on SirT1 compared to Tenovin-6 (B1662799), its potential interactions with other sirtuin isoforms (SirT3-7) or entirely different protein families warrant further investigation. nih.govotago.ac.nzresearchgate.netresearchgate.net
Future research should employ unbiased screening approaches, such as target deconvolution strategies, to comprehensively identify all proteins that interact with or are modulated by this compound. This could involve techniques like chemical proteomics or activity-based protein profiling. Understanding the full spectrum of this compound's molecular interactions is crucial for accurately interpreting experimental results and avoiding misattribution of effects solely to SirT2 inhibition. Identifying off-target effects can also inform the design of more selective this compound analogues.
Advanced Preclinical Research Strategies in Defined Biological Systems (non-human)
Advanced preclinical research strategies utilizing this compound in defined biological systems are essential for understanding its potential in vivo effects and the systemic consequences of SirT2 inhibition. While the provided information focuses on in vitro cellular studies, future directions involve moving into more complex non-human models.
Studies with other tenovins, such as Tenovin-6, have demonstrated reduced tumor growth in murine models. nih.govaacrjournals.org Although this compound has a different selectivity profile, preclinical studies in relevant animal models (e.g., rodent models of specific diseases where SirT2 is implicated) can provide valuable insights into its efficacy and pharmacodynamics in vivo.
Defined biological systems, such as genetically modified organisms with altered SirT2 expression or activity, can be particularly useful. Using this compound in these models can help validate the phenotypes observed in cell culture and explore the physiological roles of SirT2 in a systemic context. For example, studying the effects of this compound in SirT2 knockout or overexpression models could confirm the on-target effects and reveal compensatory mechanisms.
Furthermore, preclinical research can investigate the impact of this compound on specific tissues or organs where SirT2 is highly expressed, such as the brain. acs.org These studies can help assess the potential therapeutic implications of targeting SirT2 with this compound in neurological disorders or other conditions.
Preclinical research should also focus on understanding the pharmacokinetic and pharmacodynamic properties of this compound in these models. This includes evaluating its absorption, distribution, metabolism, and excretion, as well as the relationship between exposure levels and biological effects.
Development of Next-Generation this compound Analogues for Basic Biological Inquiry
The development of next-generation this compound analogues is a key future direction to create improved tools for basic biological inquiry. While this compound offers preferential SirT2 inhibition, the identification of off-target effects within the tenovin class highlights the need for more selective and potent compounds. researchgate.netnih.govresearchgate.net
Structure-activity relationship (SAR) studies have been instrumental in developing existing tenovin analogues with altered target profiles. aacrjournals.orgresearchgate.netnih.gov Future efforts should build upon these studies to design and synthesize novel compounds based on the this compound scaffold with enhanced selectivity for SirT2 over other sirtuins and off-targets like DHODH and nucleoside transporters. researchgate.netnih.govresearchgate.net
The goal is to generate a panel of this compound analogues with varying degrees of selectivity and potency. This would allow researchers to use these compounds as refined probes to dissect specific SirT2-mediated pathways with greater precision. For example, developing an analogue that is highly selective for SirT2 and lacks activity against DHODH would enable researchers to specifically study the effects of SirT2 inhibition without confounding factors.
Furthermore, modifying the physicochemical properties of this compound can improve its utility as a biological probe. This could involve enhancing its solubility, cell permeability, or metabolic stability, depending on the specific research application. For instance, improved cell permeability would facilitate studies in a wider range of cell types, while increased metabolic stability would be beneficial for longer-term experiments or in vivo studies.
The development of fluorescently labeled or tagged this compound analogues could also be valuable for studying its cellular localization and target engagement in real-time.
Ultimately, the rational design and synthesis of next-generation this compound analogues, guided by a deeper understanding of its molecular interactions and SAR, will provide researchers with more powerful and specific tools to further elucidate the complex roles of SirT2 in health and disease.
Q & A
Q. What experimental approaches are recommended for validating Tenovin-D3's SIRT2 inhibitory activity in vitro?
this compound’s mechanism as a SIRT2 inhibitor can be validated using Western blot analysis to quantify SIRT2 protein expression levels in treated vs. untreated cell lines. Dose-response experiments (e.g., 10–50 mg/kg in murine models) should be conducted to establish efficacy thresholds. Pair this with enzymatic activity assays (e.g., fluorometric SIRT2 activity kits) to confirm functional inhibition. Behavioral tests, such as open-field and sugar preference assays, can corroborate biochemical findings in vivo .
Q. How can researchers determine the optimal in vivo dosage of this compound for behavioral studies?
A tiered dosing regimen (e.g., 10, 20, 50 mg/kg) should be tested in preclinical models, with endpoints aligned to behavioral outcomes (e.g., anxiety-like behavior time in open-field tests). Statistical power calculations are critical; for murine studies, a minimum sample size of n = 8–10 per group is recommended to account for biological variability. Longitudinal monitoring (e.g., 30-day trials) ensures stability of effects, as shown in studies where 20 mg/kg reduced SIRT2 expression without inducing sedation .
Q. What are the key considerations for selecting cell lines or animal models to study this compound’s effects?
Prioritize models with well-characterized SIRT2 expression profiles (e.g., neuroblastoma cell lines for neurological studies). For in vivo work, use strains with validated depressive/anxiety-like phenotypes (e.g., C57BL/6 mice) to align with this compound’s documented anxiolytic effects. Include controls for off-target SIRT1/SIRT3 inhibition, as this compound may exhibit partial selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictory findings between in vitro and in vivo efficacy of this compound?
Contradictions often arise from differences in bioavailability or metabolic clearance. Perform pharmacokinetic profiling (e.g., LC-MS to measure plasma concentrations) and compare tissue-specific SIRT2 inhibition levels. Use transcriptomic or proteomic analyses to identify compensatory pathways in vivo. For example, if in vitro data show SIRT2 suppression but in vivo results are inconsistent, assess alternative epigenetic regulators (e.g., HDACs) that may modulate observed outcomes .
Q. What methodological strategies mitigate off-target effects of this compound in complex biological systems?
Combine CRISPR-based SIRT2 knockout models with this compound treatment to isolate target-specific effects. Employ high-content screening (e.g., RNA-seq) to identify unintended gene expression changes. Dose-range finding studies with orthogonal assays (e.g., thermal shift assays for target engagement) can further validate specificity. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure experimental designs address these risks systematically .
Q. How should researchers design studies to evaluate this compound’s long-term metabolic impacts?
Longitudinal cohorts with periodic metabolic phenotyping (e.g., glucose tolerance tests, lipid profiling) are essential. Integrate multi-omics approaches (metabolomics, epigenomics) to map systemic changes. For clinical relevance, align endpoints with translational biomarkers (e.g., circulating NAD+ levels). Ethical protocols must include contingency plans for adverse events, such as unexpected sedation or metabolic dysregulation observed in preclinical trials .
Methodological Best Practices
- Data Reproducibility : Document all experimental conditions (e.g., vendor sources for reagents, equipment models) to enable replication. Use blinded scoring for behavioral assays to reduce bias .
- Contradiction Analysis : Apply systematic review frameworks (e.g., PRISMA) to contextualize discordant results. Meta-analyses of dose-response relationships can clarify thresholds for efficacy vs. toxicity .
- Ethical Compliance : Secure IRB/EC approvals for animal studies, specifying humane endpoints (e.g., maximum allowable anxiety-test duration). Adhere to T1DGC-like data-sharing policies for non-commercial collaborations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
